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Executive Summary

Diabetic Macular Edema (DME) remains a leading cause of vision loss in working-age adults,
primarily driven by hyperglycemia-induced inflammation and breakdown of the blood-retinal
barrier. Current anti-VEGF therapies, while effective for many, are invasive and do not address
the full spectrum of inflammatory pathways. Tonabersat, an orally bioavailable small molecule,
presents a novel therapeutic approach by targeting an upstream inflammatory signaling
cascade. This technical guide synthesizes the foundational preclinical and early clinical
research on Tonabersat for the treatment of DME, focusing on its mechanism of action,
experimental validation, and quantitative outcomes.

Mechanism of Action: Targeting the Connexin43-
NLRP3 Inflammasome Axis

Tonabersat's therapeutic potential in diabetic retinopathy and DME stems from its function as
a specific inhibitor of Connexin43 (Cx43) hemichannels.[1][2] In the pathogenesis of diabetic
retinopathy, chronic hyperglycemia and pro-inflammatory cytokines trigger the opening of Cx43
hemichannels on retinal cells, particularly retinal pigment epithelial (RPE) cells.[3][4] This
aberrant opening leads to the release of adenosine triphosphate (ATP) into the extracellular
space. Extracellular ATP then acts as a danger signal, activating the NOD-like receptor protein
3 (NLRP3) inflammasome.[1]
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Activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade. It leads to
the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines
interleukin-1f3 (IL-1B) and interleukin-18 (IL-18) into their mature, secreted forms. These
cytokines, along with others like VEGF and IL-6, perpetuate the inflammatory response,

leading to a breakdown of the blood-retinal barrier, vascular leakage, and subsequent macular
edema.

Tonabersat intervenes at a critical upstream point in this pathway. By blocking the Cx43
hemichannels, it prevents the pathological release of ATP, thereby inhibiting the activation of
the NLRP3 inflammasome and suppressing the downstream inflammatory cascade. This
mechanism offers a more targeted approach than broad anti-inflammatory agents and
addresses a key pathway implicated in the progression of diabetic retinopathy.

Diabetic Retinopathy Pathogenesis

Click to download full resolution via product page

Figure 1: Tonabersat's Mechanism of Action in DME.

Preclinical Evidence

In Vitro Studies in Human Retinal Pigment Epithelial
(ARPE-19) Cells
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o Objective: To investigate the effect of Tonabersat on inflammasome activation in a human
retinal cell model of diabetic retinopathy.

e Methods: Human ARPE-19 cells were cultured and stimulated with a combination of high
glucose (hyperglycemia) and pro-inflammatory cytokines (IL-13 and TNFa) to mimic the
conditions of diabetic retinopathy. The effect of Tonabersat treatment on NLRP3
inflammasome activation and pro-inflammatory cytokine release was assessed using
immunohistochemistry and Luminex cytokine release assays.

o Key Findings:

o Tonabersat significantly inhibited the formation of the NLRP3 and cleaved caspase-1
complex induced by hyperglycemia and cytokine challenge.

o Treatment with Tonabersat prevented the release of the pro-inflammatory cytokines IL-13,
VEGF, and IL-6.

Parameter Condition Effect of Tonabersat Reference
NLRP3 & Cleaved Hyperglycemia + Pro-

Caspase-1 Complex inflammatory Inhibited

Formation Cytokines

) Hyperglycemia + Pro-
Pro-inflammatory ) Reduced IL-1[,
) inflammatory
Cytokine Release ] VEGF, and IL-6
Cytokines

In Vivo Studies in a Mouse Model of Diabetic
Retinopathy

» Objective: To evaluate the safety and efficacy of orally administered Tonabersat in an
inflammatory non-obese diabetic (NOD) mouse model of diabetic retinopathy.

» Methods: An inflammatory diabetic retinopathy phenotype was induced in NOD mice by
intravitreal injection of pro-inflammatory cytokines (IL-13 and TNF-a). Tonabersat or a
vehicle was administered orally two hours prior to the cytokine injection. Retinal changes
were assessed at baseline, 2 days, and 7 days using fundus imaging and optical coherence
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tomography (OCT). Retinal inflammation and inflammasome activation were evaluated via
immunohistochemistry.

Key Findings:

o

Tonabersat treatment significantly reduced macrovascular abnormalities, including vessel
tortuosity and dilation.

o Asignificant decrease in the incidence of hyperreflective foci and sub-retinal fluid
accumulation was observed in the Tonabersat-treated group.

o Tonabersat prevented cytokine-induced retinal thickening.

o The treatment inhibited the upregulation of glial fibrillary acidic protein (GFAP), a marker of
retinal stress, and the infiltration of Iba-1+ cells (microglia/macrophages).

o Tonabersat significantly reduced the number of NLRP3 spots, indicative of inflammasome
complex assembly.
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] Tonabersat
Parameter Vehicle Group p-value Reference
Group
Incidence of o
] Significantly
Hyperreflective Increased < 0.0001
) Decreased

Foci (Day 2)
Incidence of
Subretinal Fluid Increased Decreased < 0.0001
(Day 7)
NFL-GCL-IPL
Thickness (% of 113.38 +12.30% 101.23+5.57% 0.0027
Baseline, Day 2)
ONL Thickness
(% of Baseline, 11491 +£12.60%  102.12 + 7.36% 0.0119
Day 2)
Total Retinal
Thickness (% of 112,22 +12.06%  98.33 + 3.66% < 0.0001
Baseline, Day 2)
GFAP

_ 3.41£0.77% 1.44 £ 0.23% 0.0356
Upregulation
Number of

100.00 + 4.26% 79.67 + 1.36% 0.0359

NLRP3 Spots

Experimental Protocols
In Vitro ARPE-19 Cell Model

e Cell Culture: Human ARPE-19 cells are cultured in a suitable medium, such as a 1:1 mixture

of Dulbecco's Modified Eagle Medium and Ham's F-12 Nutrient Mixture, supplemented with

fetal bovine serum and antibiotics.

» Diabetic Retinopathy Induction: To mimic diabetic conditions, cells are exposed to high

glucose (e.g., 30 mM) and a cocktail of pro-inflammatory cytokines, typically IL-1(3 and TNF-

a (e.g., 10 ng/mL each), for a specified duration (e.g., 24 hours).
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o Tonabersat Treatment: Tonabersat is added to the cell culture medium at various
concentrations, either as a pre-treatment or co-treatment with the high glucose and cytokine
challenge.

e Analysis:

o Immunohistochemistry: Cells are fixed, permeabilized, and incubated with primary
antibodies against NLRP3 and cleaved caspase-1, followed by fluorescently labeled
secondary antibodies for visualization of inflammasome complex formation.

o Luminex Cytokine Release Assay: The cell culture supernatant is collected, and the
concentrations of secreted cytokines (e.g., IL-13, VEGF, IL-6) are quantified using a
multiplex bead-based immunoassay.

Experimental Workflow

[ ARPE-19 Cell Culture )

( Induction of DR-like Conditions (High Glucose + Cytokines) )

Tonabersat Treatment

Analysis

@chemistry (NLRP3, Caspase-1) Luminex Assay (Cytokine Release)
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Figure 2: General Workflow for In Vitro Studies.

In Vivo Inflammatory NOD Mouse Model

Animal Model: Non-obese diabetic (NOD) mice are used.

Diabetic Retinopathy Induction: An inflammatory phenotype is induced by a single intravitreal
injection of a solution containing pro-inflammatory cytokines IL-13 and TNF-a.

Tonabersat Administration: Tonabersat is administered orally (e.g., via gavage) at a
specified dose two hours prior to the intravitreal cytokine injection. A vehicle control group
receives the vehicle solution.

In-life Imaging and Analysis:

o Fundus Imaging and OCT: Retinal imaging is performed at baseline and at specified time
points (e.g., 2 and 7 days) post-injection to assess vascular changes and retinal thickness.

Terminal Analysis:

o Immunohistochemistry: At the end of the study, eyes are enucleated, sectioned, and
stained with antibodies against markers of inflammation and inflammasome activation
(e.g., GFAP, Iba-1, NLRP3).

Clinical Development: Phase 2 Trial (NCT05727891)

A Phase 2, randomized, placebo-controlled clinical trial is currently underway to evaluate the

efficacy and safety of Tonabersat in patients with center-involved diabetic macular edema (ClI-

DME) and good visual acuity.

Primary Objective: To assess the effect of Tonabersat compared to placebo on the mean
change in central subfield thickness (CST) at 6 months.

Study Population: Adults with type 1 or 2 diabetes with center-involved DME and good visual
acuity (E-ETDRS letter score = 74, i.e., 20/32 or better).

Treatment:

o Active Arm: Two pills of Tonabersat (80 mg total) taken orally once daily at bedtime.
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o Control Arm: Two placebo pills taken orally once daily at bedtime.

e Key Inclusion Criteria:

o Adults with type 1 or 2 diabetes.

o Best corrected visual acuity of 20/32 or better.

o Ophthalmoscopic evidence of center-involved DME confirmed by spectral-domain OCT.

o Key Exclusion Criteria:

Macular edema due to causes other than DME.

[e]

o

Major ocular surgery within the prior 4 months.

[¢]

History of focal/grid laser or other surgical, intravitreal, or peribulbar treatment for DR or
DME within the prior year.

[¢]

Anticipated need to treat DME or DR during the first 6 months of the study.

[¢]

History of vitrectomy.

» Exploratory Objectives: Evaluation of biomarkers of kidney function for potential benefit.
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Phase 2 Clinical Trial (NCT05727891)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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